(2-(4-bromophenyl)-2H-tetrazol-5-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone
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Overview
Description
(2-(4-bromophenyl)-2H-tetrazol-5-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H19BrN6O2 and its molecular weight is 443.305. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
- Some derivatives, including pyridine and triazole analogues of piperazine, have been synthesized and evaluated for their antimicrobial activity. These compounds showed variable and modest activity against bacterial and fungal strains, suggesting potential use in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011); (Nagaraj, Srinivas, & Rao, 2018).
Antioxidant Properties
- Diphenylmethane derivative bromophenols, including some synthesized from related chemical structures, have demonstrated effective antioxidant power in vitro. These compounds may contribute to the development of new antioxidant therapies (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).
Alzheimer's Disease Therapy
- Multifunctional amides derived from similar molecular frameworks have shown moderate enzyme inhibitory potentials and could be considered as templates for new drugs against Alzheimer's disease (Hassan, Abbasi, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Hussain, Shah, Shahid, & Seo, 2018).
Tubulin Polymerization Inhibition
- Some naphthyridine derivatives have displayed anticancer activity by inducing apoptosis at high concentrations and necroptosis at low concentrations in melanoma cell lines. This suggests potential applications in cancer therapy (Kong, Lv, Yan, Chang, & Wang, 2018).
Structural and Computational Analysis
- Crystal structure studies and Hirshfeld surface analysis have been conducted on related compounds, providing insights into the molecular interactions and stability of these molecules in solid state (Kumara, Harish, Shivalingegowda, Tandon, Mohana, & Lokanath, 2017).
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes
Biochemical Pathways
The compound is believed to interact with various cellular processes, but the specific pathways and their downstream effects are still under investigation .
Pharmacokinetics
Some studies suggest that the compound has a certain affinity for the α1-ar receptor This could potentially impact its bioavailability and distribution within the body
Result of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall efficacy
Properties
IUPAC Name |
[2-(4-bromophenyl)tetrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN6O2/c1-28-17-5-3-2-4-16(17)24-10-12-25(13-11-24)19(27)18-21-23-26(22-18)15-8-6-14(20)7-9-15/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXJMSMRZFUODK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.